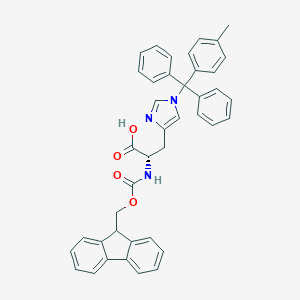

Fmoc-His(Mtt)-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568888 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133367-34-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-His(Mtt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and applications of Nα-Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly referred to as Fmoc-His(Mtt)-OH. This derivative of L-histidine is a critical building block in solid-phase peptide synthesis (SPPS), offering unique advantages for the synthesis of complex peptides and peptidomimetics. This document outlines its key chemical data, detailed experimental protocols for its use, and a visualization of its molecular structure.

Core Chemical Properties and Data

This compound is a white to off-white or slightly yellow powder, valued in peptide chemistry for the specific attributes of its imidazole-protecting group, the 4-methyltrityl (Mtt) group. The Mtt group provides robust protection of the histidine side chain during peptide elongation while allowing for selective deprotection under mild acidic conditions, a feature that is instrumental in advanced peptide modification strategies.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄₁H₃₅N₃O₄ | |

| Molecular Weight | 633.73 g/mol | [1] |

| CAS Number | 133367-34-7 | [1] |

| Appearance | White to off-white/slight yellow powder | |

| Purity (HPLC) | ≥98.0% | |

| Purity (TLC) | ≥98% | |

| Purity (Acidimetric) | ≥94.0% | |

| Solubility | Clearly soluble in DMF (1 mmol in 2 mL) | |

| Storage Temperature | 2-8°C or 15-25°C | |

| Predicted Boiling Point | 820.0 ± 65.0 °C | |

| Predicted Density | 1.23 ± 0.1 g/cm³ | |

| Predicted pKa | 3.03 ± 0.10 | |

| Melting Point | Decomposes (A precise melting point is not available; the related compound FMOC-D-HIS-OH decomposes at >128°C) | [2] |

Chemical Structure

The chemical structure of this compound is characterized by three main components: the L-histidine backbone, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and the 4-methyltrityl (Mtt) protecting group on the imidazole side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Mtt group's acid lability is significantly greater than that of other common side-chain protecting groups like tert-butyl (tBu) or Boc, allowing for its selective removal while the peptide remains anchored to the resin. This orthogonality is highly advantageous for on-resin modifications such as cyclization, branching, or the attachment of reporter groups.

General Coupling Protocol

The incorporation of this compound into a growing peptide chain follows standard SPPS protocols. A typical coupling procedure is as follows:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least one hour.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

The activated this compound solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

Selective Deprotection of the Mtt Group

The key utility of this compound lies in the selective removal of the Mtt group, enabling further chemical modifications on the histidine side chain while the peptide remains on the solid support.

-

Resin Preparation: The peptidyl-resin is washed and swollen in DCM.

-

Mtt Cleavage: The resin is treated with a solution of 1-2% trifluoroacetic acid (TFA) in DCM. The progress of the deprotection can often be monitored by the appearance of a yellow color in the solution, which is characteristic of the cleaved Mtt cation. This step is typically repeated several times with fresh cleavage solution to ensure complete removal.

-

Washing and Neutralization: The resin is thoroughly washed with DCM to remove the cleaved Mtt group and residual TFA. Subsequently, the resin is washed with a 10% solution of DIPEA in DMF to neutralize the protonated imidazole nitrogen, followed by further DMF washes.

-

On-Resin Modification: The now-exposed imidazole side chain of the histidine residue is available for subsequent chemical reactions, such as alkylation, acylation, or conjugation to other molecules.

The following diagram illustrates the workflow for the selective deprotection of the Mtt group and subsequent on-resin modification.

Caption: Workflow for Mtt group deprotection and on-resin modification.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. Its defining feature, the acid-labile Mtt protecting group, provides researchers with the flexibility to perform selective on-resin modifications of the histidine side chain. This capability is crucial for the development of sophisticated peptide-based therapeutics, diagnostic tools, and research probes. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in the laboratory.

References

Fmoc-His(Mtt)-OH molecular weight and formula

This guide provides an in-depth overview of the chemical properties of N-α-Fmoc-N-im-methyltrityl-L-histidine, commonly known as Fmoc-His(Mtt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the assembly of complex peptides.

Physicochemical Properties

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a methyltrityl (Mtt) group. These protecting groups are essential for directing the chemical reactions during peptide synthesis.

| Property | Value | References |

| Molecular Formula | C41H35N3O4 | [1][2][3] |

| Molecular Weight | 633.73 g/mol | [2][3][4] |

| CAS Number | 133367-34-7 | [4][5] |

| Appearance | White to off-white or slight yellow to beige powder | [3] |

Chemical Structure

The structural arrangement of this compound, featuring the bulky protecting groups on both the alpha-amino and the imidazole nitrogen, is key to its function in peptide synthesis. The Mtt group provides orthogonal protection to the Fmoc group, allowing for selective deprotection strategies.

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound is most evident in the context of SPPS. The Mtt group is particularly useful as it can be removed under mildly acidic conditions that do not cleave the Fmoc group or other acid-labile side-chain protecting groups, such as Boc.

Selective Deprotection of the Mtt Group: A key experimental procedure involving this compound is the selective removal of the Mtt protecting group from the histidine side chain. This is typically achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA. This allows for subsequent modification of the histidine residue while the peptide remains anchored to the solid support and other amino acids remain protected.

Logical Workflow for Use in SPPS

The following diagram illustrates the logical workflow for the incorporation and selective deprotection of an this compound residue during solid-phase peptide synthesis.

References

The Mtt (4-Methyltrityl) Protecting Group: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyltrityl (Mtt) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) for the protection of side-chain functional groups of various amino acids, most notably lysine (Lys), ornithine (Orn), asparagine (Asn), and glutamine (Gln).[1][2][3] Its unique characteristic of being removable under very mild acidic conditions, while other common acid-labile protecting groups remain intact, makes it a cornerstone of orthogonal protection strategies. This allows for the selective deprotection and subsequent modification of specific amino acid side chains on the solid support, enabling the synthesis of complex peptides such as branched, cyclic, and labeled peptides.[4][5][6]

Core Properties and Applications

The Mtt group is a derivative of the trityl (Trt) group, with a methyl group on one of the phenyl rings. This modification increases its acid lability compared to the parent Trt group.[2] The order of acid lability among common trityl-based protecting groups is generally: Mmt (4-Methoxytrityl) > Mtt > Trt.[7] This differential stability is crucial for designing sophisticated synthetic strategies.

Key Applications:

-

Branched Peptides: Selective removal of the Mtt group from a lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.[4]

-

Cyclic Peptides: The Mtt group can be used to protect a side chain that will later be deprotected and cyclized with another part of the peptide, either side-chain to side-chain or side-chain to terminus.[8]

-

Post-Synthesis Modification: It enables the attachment of labels, such as fluorescent dyes or biotin, to specific lysine residues on the resin-bound peptide.[6]

-

Combinatorial Libraries: The Mtt group is instrumental in the construction of multifunctionalized resins and templates for creating peptide libraries.[4]

Orthogonal Protection Strategy

The primary advantage of the Mtt group lies in its role within an orthogonal protection scheme, particularly in Fmoc-based SPPS. In this strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups. The Mtt group is considered "super" acid-labile and can be removed with very dilute acid, leaving other standard acid-labile groups like tert-butyl (tBu), Boc, and even Trt (on Asn/Gln) intact.[8]

Figure 1: Workflow of an orthogonal peptide synthesis strategy utilizing the Mtt protecting group.

Quantitative Data: Cleavage Conditions

The selective cleavage of the Mtt group is highly dependent on the reagent cocktail and reaction time. Below is a summary of commonly used conditions for Mtt removal and a comparison with other trityl-based protecting groups.

| Protecting Group | Reagent | Concentration | Time | Efficacy/Remarks | Reference |

| Mtt | TFA in DCM | 1-2% | 30-60 min (often repeated) | Quantitative removal. Scavengers like TIS are recommended.[3][9] | [3][8][9] |

| Mtt | Acetic acid/TFE/DCM | 1:2:7 (v/v/v) | 60 min | Quantitative removal.[8] | [8] |

| Mtt | DCM/HFIP/TFE/TES | 6.5:2:1:0.5 (v/v/v/v) | 60 min | Effective for selective removal.[4][9] | [4][9] |

| Mmt | Acetic acid/TFE/DCM | 1:2:7 (v/v/v) | < 30 min | More acid-labile than Mtt; 75-80% cleavage in 30 min. | [10] |

| Trt | TFA in DCM | 90% | - | Requires much stronger acid for complete removal. | [7] |

Note: The presence of scavengers such as triisopropylsilane (TIS) or methanol is often recommended during Mtt cleavage to quench the released trityl cations and prevent side reactions, such as the alkylation of sensitive residues (e.g., Trp) or premature cleavage from the resin.[1][9][11]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Lys(Mtt)-OH

This two-step procedure is adapted from the literature.[8]

Step 1: Synthesis of H-Lys(Mtt)-OH

-

Dissolve H-Lys-OH in a suitable solvent system (e.g., aqueous acetone with a base like triethylamine).

-

Add 4-methyltrityl chloride (Mtt-Cl) portion-wise at room temperature while maintaining a basic pH.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the solution and remove the organic solvent under reduced pressure.

-

The product, H-Lys(Mtt)-OH, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of Fmoc-Lys(Mtt)-OH

-

Suspend H-Lys(Mtt)-OH in a mixture of dioxane and water.

-

Add a base (e.g., sodium bicarbonate) to the suspension.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in dioxane dropwise.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or chromatography to yield Fmoc-Lys(Mtt)-OH.

References

- 1. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Lys(Mtt)-OH, 167393-62-6, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. 5z.com [5z.com]

- 11. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]

The Mtt Group: A Deep Dive into its Acid Lability and Cleavage Mechanism

For Researchers, Scientists, and Drug Development Professionals

The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its moderate acid sensitivity allows for selective deprotection in the presence of more robust acid-labile groups, such as tert-butyl (tBu), enabling the synthesis of complex peptides with side-chain modifications, cyclizations, and branching. This technical guide provides an in-depth analysis of the Mtt group's acid lability, the mechanism of its cleavage, and detailed experimental protocols.

Core Principles: Understanding Acid Lability

The lability of the Mtt group in acidic conditions is fundamentally governed by the stability of the carbocation formed upon its cleavage.[1] The cleavage proceeds through a protonation step, followed by the departure of the protected amine or alcohol, generating a relatively stable 4-methyltrityl cation. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings, further enhanced by the electron-donating effect of the methyl group at the para position.[1]

The general order of acid lability for common trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt > Trt (Trityl).[2] The electron-donating methoxy group in Mmt provides greater stabilization to the carbocation, rendering it more labile than Mtt. Conversely, the absence of an electron-donating group in Trt makes it the most stable and least acid-labile of the three.

Quantitative Analysis of Mtt Group Cleavage

The cleavage of the Mtt group is highly dependent on the specific acidic reagent, its concentration, the solvent system employed, and the presence of scavengers. The following tables summarize quantitative data and common conditions for Mtt deprotection.

| Reagent Composition | Concentration | Time | Efficacy | Scavenger | Notes |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2% | 30 min (repeated) | Effective | Triisopropylsilane (TIS) or Triethylsilane (TES) | Most common method. Multiple short treatments are often preferred over a single long one to minimize side reactions.[3][4] |

| Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | 1 hour | Effective, but slower than TFA | Not specified | Milder conditions, useful for highly acid-sensitive substrates.[4][5] |

| Hexafluoroisopropanol (HFIP) in DCM | 30% | 3 x 5 min | Effective | Not specified | An alternative to TFA-based methods.[4] |

| 1% TFA in DCM with 1% Methanol (MeOH) | 1% TFA, 1% MeOH | 16 hours | Slower cleavage, but prevents tBu deprotection | Methanol (acts as scavenger) | The presence of MeOH significantly slows down Mtt cleavage but effectively prevents the cleavage of tBu groups.[6] |

| 10% TFE / 20% HFIP / 70% DCM | - | 16 hours | Complete | Not specified | Also leads to partial cleavage of tBu groups, which can be suppressed by adding 1% MeOH.[6] |

Cleavage Mechanism and Workflow

The cleavage of the Mtt group from a protected amine (R-NH-Mtt) proceeds via an SN1-type mechanism.

Cleavage Mechanism

Caption: Mtt group cleavage mechanism.

The process begins with the protonation of the nitrogen atom attached to the Mtt group by a strong acid like TFA. This is followed by the heterolytic cleavage of the C-N bond, leading to the formation of the free amine and the highly stabilized 4-methyltrityl cation. The reaction is reversible, and to drive the equilibrium towards the deprotected product, a cation scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is typically added.[3][5] These scavengers react with the electrophilic trityl cation, preventing its reattachment to the deprotected amine. The formation of the Mtt cation is often indicated by the appearance of an intense yellow or orange color in the reaction mixture.[4]

Experimental Workflow for Mtt Deprotection

Caption: On-resin Mtt deprotection workflow.

Detailed Experimental Protocols

Below are detailed protocols for the selective removal of the Mtt group from a peptide synthesized on a solid support.

Protocol 1: Deprotection using TFA/TIS/DCM

This is the most widely used method for Mtt group removal.

Materials:

-

Resin-bound peptide containing an Mtt-protected residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the resin-bound peptide in DCM for 10-15 minutes.

-

Drain the DCM.

-

Prepare the Mtt cleavage cocktail: 1% (v/v) TFA and 2% (v/v) TIS in DCM.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]

-

Gently agitate the mixture at room temperature for 2-10 minutes. The solution will typically turn yellow or orange.[4]

-

Drain the cleavage cocktail.

-

Repeat steps 4-6 until the drained solution is colorless upon addition of fresh cleavage cocktail, indicating complete removal of the Mtt group.[4] This may require 2 to 10 repetitions.[4]

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL).

-

Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

-

The resin is now ready for the next synthetic step.

Protocol 2: Deprotection using HFIP/TFE/TES/DCM

This protocol offers an alternative to TFA-based cleavage.

Materials:

-

Resin-bound peptide containing an Mtt-protected residue

-

Dichloromethane (DCM)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroethanol (TFE)

-

Triethylsilane (TES)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the resin-bound peptide in DCM for 10-15 minutes.

-

Drain the DCM.

-

Prepare the cleavage cocktail: DCM/HFIP/TFE/TES in a ratio of 6.5:2:1:0.5 (v/v/v/v).[5]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 1-2 hours.[3]

-

Monitor the deprotection by taking a few resin beads and adding a drop of TFA. An immediate orange color indicates the presence of the Mtt group.[3]

-

Once the deprotection is complete (no color change observed), drain the cleavage cocktail.

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL).

-

Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

-

The resin is now ready for subsequent reactions.

Conclusion

The Mtt group is a versatile tool in chemical synthesis, offering a balance of stability and selective lability. A thorough understanding of its cleavage mechanism, the factors influencing its lability, and the appropriate experimental conditions is crucial for its successful application. The choice of deprotection protocol should be carefully considered based on the overall synthetic strategy and the sensitivity of other functional groups present in the molecule. By leveraging the information and protocols provided in this guide, researchers can confidently employ the Mtt group to achieve their synthetic goals.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile methodology, enabling the routine synthesis of complex peptides for research, diagnostics, and therapeutic development. This in-depth technical guide elucidates the pivotal role and distinct advantages of the Fmoc group in SPPS, providing a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and key quantitative data.

The Principle of Orthogonality: The Fmoc/tBu Strategy

The success of SPPS hinges on the sequential and controlled addition of amino acids to a growing peptide chain anchored to an insoluble resin. To achieve this, a strategic use of protecting groups is essential to prevent unwanted side reactions. The elegance of the Fmoc strategy lies in its orthogonal protection scheme, primarily in conjunction with tert-butyl (tBu)-based side-chain protecting groups.[1]

Orthogonality in this context means that the temporary Nα-Fmoc protecting group and the semi-permanent side-chain protecting groups can be removed under distinct and non-interfering chemical conditions.[2] The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, while the acid-labile side-chain protecting groups and the resin linkage are cleaved in a final step using a strong acid like trifluoroacetic acid (TFA).[2][3] This critical feature allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the integrity of the side chains, a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy which relies on graded acid lability.[2][4]

Chemical Mechanism of the Fmoc Group

The utility of the Fmoc group is centered around its base-lability, which is a direct consequence of its chemical structure.

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Deprotection: The removal of the Fmoc group is a two-step process initiated by a secondary amine, most commonly piperidine.[5]

-

Proton Abstraction: The piperidine acts as a base, abstracting the acidic proton from the C9 position of the fluorenyl ring system.[5]

-

β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of dibenzofulvene (DBF) and the unstable carbamic acid, which spontaneously decarboxylates to release the free N-terminal amine of the peptide.[5][6]

The liberated DBF is a reactive electrophile that could potentially react with the newly deprotected amine. However, the excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct, which is then washed away.[1][5] This adduct has a strong UV absorbance at around 301 nm, which provides a convenient method for real-time monitoring of the deprotection reaction.[7][8]

Advantages of the Fmoc Protecting Group in SPPS

The Fmoc/tBu strategy has largely superseded the Boc/Bzl approach for routine peptide synthesis due to several key advantages:

-

Milder Reaction Conditions: The use of a mild base for deprotection avoids the repeated use of strong acid required in Boc-SPPS, which can cause degradation of sensitive amino acid residues and premature cleavage of the peptide from the resin.[9]

-

True Orthogonality: The distinct chemical nature of the base-labile Fmoc group and acid-labile side-chain protecting groups provides a truly orthogonal system, simplifying the synthesis of complex peptides.[2]

-

Compatibility with Sensitive Modifications: The milder conditions are compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS.[6][9]

-

Amenability to Automation: The lack of highly corrosive reagents in the repetitive cycles of deprotection and coupling makes Fmoc-SPPS highly suitable for automation.[6]

-

Real-Time Monitoring: The UV-active dibenzofulvene-piperidine adduct allows for straightforward and quantitative monitoring of the deprotection step, enabling optimization and troubleshooting during the synthesis.[7][8]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.

| Parameter | Typical Value | Factors Influencing the Value |

| Single-Step Coupling Efficiency | >99% | Steric hindrance of the amino acid, aggregation of the peptide sequence, choice of coupling reagents, reaction time and temperature.[4][10] |

| Overall Theoretical Yield of a 20-mer Peptide | ~82% (at 99% efficiency per step) | Length of the peptide, efficiency of each deprotection and coupling step.[10] |

| Overall Theoretical Yield of a 70-mer Peptide | ~49% (at 99% efficiency per step) | Length of the peptide, efficiency of each deprotection and coupling step.[10] |

| Reagent Cocktail (Cleavage) | Composition (v/v) | Recommended For |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Peptides without sensitive residues (Cys, Met, Trp). A good general-purpose cleavage cocktail.[11] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[12] |

| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Cys, Met, or Trp to minimize side reactions.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (General Cycle)

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

- Place the Fmoc-protected amino acid-loaded resin in a reaction vessel.

- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1][8]

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate for 3 minutes, then drain.[5]

- Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[13]

- Drain the deprotection solution.

3. Washing:

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]

4. Amino Acid Coupling:

- In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.

- Add an activation base such as N,N-diisopropylethylamine (DIEA).

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.

5. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

6. Monitoring (Optional but Recommended):

- Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.[3]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative assessment of the Fmoc deprotection step.

1. Collection of Filtrate:

- During the two deprotection steps (from Protocol 1, Step 2), collect the drained piperidine solutions into a volumetric flask of known volume (e.g., 10 mL or 25 mL).[7]

2. Dilution:

- Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[7]

3. Spectrophotometric Measurement:

- Use a quartz cuvette with a 1 cm path length.

- Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[7]

- Measure the absorbance of the diluted filtrate at approximately 301 nm.[7]

4. Calculation of Resin Loading:

- The loading of the resin can be calculated using the Beer-Lambert law:

- Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm))

- The molar extinction coefficient for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

1. Resin Preparation:

- After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.[11]

2. Cleavage Cocktail Preparation:

- In a fume hood, prepare the appropriate cleavage cocktail fresh just before use (refer to the table above for common cocktails). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[11][14]

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

- Agitate the mixture at room temperature for 2-4 hours.[3]

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA to ensure complete recovery.

- Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[3][14]

- A white precipitate of the crude peptide should form.

- Centrifuge the mixture to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.

- Dry the peptide pellet under vacuum.

Mandatory Visualizations

Caption: A typical experimental workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Mechanism of Fmoc deprotection by piperidine in SPPS.

Caption: Logical relationship of the Fmoc/tBu orthogonal protection strategy in SPPS.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive post-translational modifications.[8] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the chemical principles, meticulous execution of experimental protocols, and an awareness of potential side reactions are paramount for the successful synthesis of high-purity peptides.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly known as Fmoc-His(Mtt)-OH. We will delve into its chemical properties, its critical role in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable reagent in the synthesis of complex peptides.

Product Information and Chemical Properties

This compound is a widely used derivative of L-histidine for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the 4-methyltrityl (Mtt) protecting group on the imidazole side chain of histidine. This group offers unique advantages in specific synthetic strategies due to its lability under mild acidic conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 133367-34-7[1][2][3] |

| Molecular Formula | C₄₁H₃₅N₃O₄[1] |

| Molecular Weight | 633.73 g/mol [1][3] |

| Appearance | White to off-white or slight yellow powder[1][4] |

| Purity | Typically ≥98% (TLC), ≥98.0% (HPLC), ≥94.0% (acidimetric)[1][3] |

| Storage Temperature | 15-25°C[1][3] |

The Role of the Mtt Protecting Group in SPPS

The imidazole side chain of histidine presents a significant challenge in Fmoc-SPPS due to its nucleophilicity, which can lead to side reactions and, most notably, racemization of the α-carbon during coupling steps.[1][5] The Mtt group, like the more common trityl (Trt) group, protects the imidazole nitrogen, mitigating these issues.

The primary advantage of the Mtt group over the Trt group lies in its increased acid lability.[1] This property allows for the selective removal of the Mtt group on-resin under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact.[1][6] This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications, cyclization, or branching.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups

| Protecting Group | Cleavage Conditions | Key Features |

| Trityl (Trt) | Strong acid (e.g., 90-95% TFA)[1] | Robust, suitable for standard global deprotection.[1] |

| 4-Methyltrityl (Mtt) | Mild acid (e.g., 1-5% TFA in DCM)[1] | Enables orthogonal protection strategies for on-resin side-chain modifications.[1][6] |

| tert-Butoxycarbonyl (Boc) | Acidic conditions | Offers an alternative protection strategy. |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide synthesis.

General workflow for Fmoc solid-phase peptide synthesis.

Coupling of this compound

Histidine residues are particularly susceptible to racemization during the activation and coupling steps in SPPS.[5][7] While the Mtt group does not inherently prevent racemization, the coupling conditions can be optimized to minimize this side reaction.

Recommended Coupling Protocol to Minimize Racemization:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

Dissolve this compound (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.

-

Add diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Avoid prolonged pre-activation times.

-

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Orthogonal Deprotection of the Mtt Group

The key advantage of this compound is the ability to selectively remove the Mtt group on-resin. This allows for site-specific modification of the histidine side chain.

Workflow for orthogonal deprotection of the Mtt group.

Detailed Protocol for Mtt Group Removal:

-

Resin Preparation: Swell the peptide-resin containing the Mtt-protected histidine in dichloromethane (DCM).

-

Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) as a scavenger in DCM.

-

Cleavage: Treat the resin with the deprotection cocktail. Gently agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by the appearance of a yellow-orange color upon addition of a drop of TFA to a few resin beads, indicating the release of the Mtt cation.

-

Washing and Neutralization:

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Mtt cations and residual acid.

-

Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF to neutralize the protonated imidazole nitrogen.

-

Wash the resin again with DMF.

-

-

Further Synthesis: The resin with the deprotected histidine side chain is now ready for subsequent on-resin modification or continuation of the peptide synthesis.

Conclusion

This compound is a crucial reagent for the synthesis of complex peptides where orthogonal protection is required. Its key advantage is the lability of the Mtt group under mild acidic conditions, enabling selective on-resin deprotection and subsequent side-chain modification. While racemization of histidine remains a concern, it can be minimized by employing appropriate coupling protocols. By understanding the properties and applying the detailed methodologies outlined in this guide, researchers can effectively leverage this compound to achieve their synthetic goals in peptide chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bot Verification [merel.si]

Solubility Profile of Fmoc-His(Mtt)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nτ-(4-methyltrityl)-L-histidine (Fmoc-His(Mtt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for optimizing coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Concepts: The Solubility Challenge in Peptide Synthesis

The solubility of Fmoc-protected amino acids is a crucial determinant of success in SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide. This compound, with its bulky and hydrophobic Mtt (4-methyltrityl) protecting group, can present solubility challenges. Factors such as solvent polarity, temperature, and the presence of activating agents can all influence its dissolution.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information. The data for DMF is derived from supplier technical specifications, while information for other solvents is based on general knowledge of Fmoc-amino acid solubility and data for structurally related compounds.

| Solvent | Chemical Formula | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Clearly soluble (~317 mg/mL or ~0.5 M) | Based on 1 mmole (633.73 mg) in 2 mL of DMF.[1] This is the most common solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good | Often used as an alternative to DMF, particularly for hydrophobic peptides, as it can help reduce aggregation.[2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Good to Moderate | A highly polar aprotic solvent that can be effective for dissolving sparingly soluble peptides and protected amino acids.[3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate to Low | Historically used in SPPS, but its use has decreased due to solubility concerns with many Fmoc-protected amino acids.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Can be used, sometimes in mixtures, but is generally less effective for dissolving polar compounds compared to DMF or NMP.[5] |

| Water | H₂O | Sparingly Soluble | The hydrophobic nature of the Fmoc and Mtt groups significantly limits solubility in aqueous solutions.[5] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, it is recommended to determine the solubility empirically under specific laboratory conditions. The following protocol outlines a general method for determining the solubility of this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at approximately 265 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualizing Workflows in Peptide Synthesis

The successful incorporation of this compound into a peptide sequence relies on a logical workflow that considers its solubility at critical steps.

Workflow for this compound use in SPPS.

The following diagram illustrates the decision-making process for addressing solubility issues during the coupling step.

Decision tree for handling solubility issues.

References

Orthogonality of the Mtt Protecting Group in Fmoc Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective moieties, the 4-methyltrityl (Mtt) group holds a significant position, particularly within the context of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Its unique lability under mildly acidic conditions provides a critical level of orthogonality, enabling the synthesis of complex peptides with intricate structures, such as branched or cyclized peptides. This technical guide provides a comprehensive overview of the Mtt protecting group, its cleavage conditions, its orthogonality with other common protecting groups, and detailed experimental protocols for its selective removal.

The Principle of Orthogonality in Fmoc SPPS

In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[1][2] The standard Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system.[1] The N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base like piperidine.[1][2] In contrast, the reactive side chains of amino acids are shielded by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which remain stable during the basic Fmoc-deprotection steps and are typically removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[1][]

The Mtt group introduces an additional layer of orthogonality. It is significantly more acid-labile than the standard tBu-based protecting groups, allowing for its selective removal on the solid support while other acid-labile groups remain intact.[1] This feature is invaluable for on-resin modifications of specific amino acid side chains, such as lysine, ornithine, or diaminobutyric acid, to which the Mtt group is commonly attached.[4][5]

Chemical Properties and Cleavage of the Mtt Group

The Mtt group is a derivative of the trityl group, with a methyl substitution on one of the phenyl rings. This modification enhances its acid lability compared to the parent trityl group.[6] The cleavage of the Mtt group proceeds via the formation of a stable Mtt carbocation, which is typically scavenged to prevent side reactions. The release of this yellow-colored carbocation can sometimes be used for visual monitoring of the deprotection reaction.[7]

Selective removal of the Mtt group is most commonly achieved using very dilute solutions of TFA in dichloromethane (DCM).[8][9] The concentration of TFA is critical to ensure the complete cleavage of the Mtt group while minimizing the premature removal of other, more robust acid-labile protecting groups.[10]

Orthogonality with Other Protecting Groups

The key advantage of the Mtt group lies in its orthogonality with other protecting groups used in Fmoc SPPS. The following table summarizes the stability of common protecting groups under typical Mtt cleavage conditions.

| Protecting Group | Type | Typical Mtt Cleavage Conditions (e.g., 1-2% TFA in DCM) | Stability | References |

| Fmoc | Base-labile | Stable | Orthogonal | [1][2] |

| Boc | Acid-labile | Generally Stable, but can be partially cleaved with prolonged exposure or higher TFA concentrations. | Quasi-orthogonal | [11] |

| tBu | Acid-labile | Generally Stable, but can be partially cleaved with prolonged exposure or higher TFA concentrations. | Quasi-orthogonal | [10] |

| Trt | Acid-labile | Partially to fully cleaved. | Not Orthogonal | [10][12] |

| Pbf | Acid-labile | Generally Stable. | Orthogonal | [13] |

| Acm | Thiol protecting group | Stable. | Orthogonal | [14] |

| Alloc | Palladium-labile | Stable. | Orthogonal | [1] |

| Dde | Hydrazine-labile | Stable. | Orthogonal |

Note: The stability of acid-labile protecting groups can be sequence-dependent and influenced by the specific reaction conditions (e.g., temperature, reaction time, and scavenger use).

Experimental Protocols

Protocol 1: Selective Cleavage of the Mtt Group with TFA/TIS/DCM

This is a widely used method for the selective deprotection of Mtt-protected amines on a solid support.

Reagents:

-

Peptide-resin containing an Mtt-protected amino acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage solution of TFA/TIS/DCM (1:2:97 v/v/v).[4][15]

-

Suspend the resin in the cleavage solution (approximately 10 mL per gram of resin).[4][15]

-

Gently shake the mixture at room temperature for 30 minutes.[4][15] The solution may turn yellow, indicating the release of the Mtt cation.

-

To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups. If the test is positive, continue shaking for another 30 minutes and re-test.[4][15]

-

Once the deprotection is complete, filter the resin and wash it thoroughly with DCM (3 x).[7]

-

Wash the resin with methanol (2 x).[15]

-

Wash the resin with DCM (2 x).[15]

-

Wash the resin with 1% DIEA in DMF (2 x) to neutralize the free amine.[15]

-

Wash the resin with DMF (2 x).[15]

-

The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Alternative Mtt Cleavage with Acetic Acid/TFE/DCM

On more hydrophobic resins, an even milder cleavage cocktail can be employed.

Reagents:

-

Peptide-resin containing an Mtt-protected amino acid on a hydrophobic support

-

Acetic acid (AcOH)

-

Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage solution of AcOH/TFE/DCM (1:2:97 v/v/v).[4]

-

Suspend the resin in the cleavage solution and shake at room temperature. The reaction time may need to be optimized and can be longer than with TFA-based cocktails.

-

Monitor the reaction as described in Protocol 1.

-

After complete deprotection, wash the resin extensively with DCM, neutralize with a DIEA solution, and wash with DMF as described in Protocol 1.

Visualization of Workflows and Concepts

Caption: Orthogonal deprotection strategy using the Mtt group in Fmoc SPPS.

Caption: Mechanism of selective Mtt group cleavage and scavenging.

Challenges and Considerations

While the Mtt group is a powerful tool, its use requires careful consideration of several factors:

-

Premature Cleavage of Other Protecting Groups: As indicated in the orthogonality table, prolonged exposure to even dilute TFA can lead to the partial cleavage of other acid-labile groups like tBu and especially Trt.[10][12] It is crucial to optimize the deprotection time to ensure complete Mtt removal while minimizing these side reactions.

-

Incomplete Mtt Cleavage: In some cases, particularly with sterically hindered sequences, the Mtt group may be difficult to remove completely.[10] Multiple treatments with the cleavage solution may be necessary.[8]

-

Resin Linkage Stability: The acid-labile linkers used in Fmoc SPPS (e.g., Wang, Rink Amide) can also be susceptible to cleavage under the acidic conditions used for Mtt removal, leading to loss of peptide from the resin.[10] This is a critical consideration, and the choice of linker should be made carefully.

-

Monitoring the Reaction: While the yellow color of the Mtt cation can be an indicator, it is not always a reliable method for monitoring the reaction to completion, especially when other trityl-based groups are present.[12] Performing a small-scale cleavage and analyzing the product by HPLC is the most definitive way to confirm complete deprotection.

Conclusion

The Mtt protecting group offers a vital level of orthogonality in Fmoc-based solid-phase peptide synthesis, enabling the creation of complex and modified peptides. Its high acid lability allows for selective deprotection on the solid support, opening avenues for on-resin side-chain modifications, cyclization, and the synthesis of branched peptides. However, successful implementation requires a thorough understanding of its chemical properties, careful optimization of cleavage conditions, and an awareness of potential side reactions. By following well-defined protocols and considering the factors outlined in this guide, researchers can effectively leverage the Mtt group to advance their peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]

- 10. 5z.com [5z.com]

- 11. researchgate.net [researchgate.net]

- 12. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

The Cornerstone of Histidine Protection: A Technical Guide to Trityl-Based Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amino acid side chains is a fundamental pillar of successful solid-phase peptide synthesis (SPPS). Among the proteinogenic amino acids, histidine presents a unique set of challenges due to the nucleophilic and basic nature of its imidazole side chain. Unprotected histidine can lead to a cascade of undesirable side reactions, most notably racemization and side-chain acylation, which compromise the yield, purity, and ultimately the biological activity of the target peptide. Trityl-based protecting groups have emerged as a robust and widely adopted solution for safeguarding the histidine imidazole ring during peptide synthesis. This in-depth technical guide explores the key features of trityl-based protecting groups for histidine, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in the synthesis of complex, high-purity peptides.

Core Features of Trityl-Based Histidine Protecting Groups

The trityl (Trt) group, and its substituted analogs such as the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt), are bulky hydrophobic groups that offer excellent steric protection to the imidazole side chain of histidine. Their utility in modern peptide synthesis, particularly in the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, is predicated on a set of key characteristics:

-

Prevention of Side Reactions: The primary role of the trityl group is to shield the nucleophilic nitrogen atoms of the imidazole ring, thereby preventing unwanted acylation during the coupling of subsequent amino acids.[1][2]

-

Suppression of Racemization: Histidine is highly susceptible to racemization during activation for peptide bond formation. The bulky trityl group sterically hinders the abstraction of the α-proton, a key step in the racemization pathway, thus preserving the stereochemical integrity of the histidine residue.[3][4]

-

Acid Lability: Trityl groups are readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with the final cleavage step in Fmoc-SPPS.[3][5] This allows for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin support.

-

Orthogonality to Fmoc Deprotection: Trityl groups are stable to the basic conditions (typically piperidine in DMF) used to remove the temporary Nα-Fmoc protecting group, a critical requirement for orthogonal protection strategies in SPPS.[1][6]

The different trityl-based protecting groups exhibit varying degrees of acid lability, allowing for fine-tuning of the deprotection strategy. This feature is particularly valuable for the synthesis of complex peptides requiring selective on-resin side-chain modifications.

Quantitative Data Summary

The selection of a specific trityl-based protecting group is often guided by its relative stability and the desired deprotection conditions. The following tables summarize key quantitative data related to the acid lability and impact on racemization of these protecting groups.

| Protecting Group | Deprotection Conditions | Key Advantages |

| Trityl (Trt) | High concentration TFA (e.g., 90-95% in water/scavengers)[5][7] | Robust, stable to repeated Fmoc deprotection cycles.[5] |

| 4-Methyltrityl (Mtt) | Dilute TFA (e.g., 1-5% TFA in DCM)[5] | More acid-labile than Trt, allowing for selective on-resin deprotection.[5] |

| 4-Methoxytrityl (Mmt) | Very dilute TFA (e.g., 1% TFA in DCM) or acetic acid mixtures.[7] | Highly acid-labile, enabling very mild and selective removal.[7] |

Table 1: Comparison of Acid Lability of Trityl-Based Protecting Groups for Histidine.

| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |

| Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA, Room Temp | 2.5 - 5.8% |

| Fmoc-His(Trt)-OH | DIC/Oxyma, Room Temp | < 1% |

| Fmoc-His(Trt)-OH | TBTU/DIPEA, 50°C, 10 min | 6.8% |

| Fmoc-His(Boc)-OH | TBTU/DIPEA, 50°C, 10 min | 0.18% |

Table 2: Comparative Racemization of Protected Histidine Derivatives. Note: Data for Mtt and Mmt under identical comparative conditions is limited, but they are also susceptible to racemization. The use of non-basic coupling conditions is generally recommended to minimize this side reaction.[4][5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of trityl-protected histidine in peptide synthesis. The following sections provide step-by-step methodologies for key procedures.

Protocol 1: Manual Solid-Phase Synthesis of a Tripeptide (H-Gly-His-Phe-NH₂) using Fmoc-His(Trt)-OH

This protocol outlines the manual synthesis of a simple tripeptide on Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling and Preparation:

-

Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

2. First Amino Acid (Fmoc-Phe-OH) Coupling:

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

Activation and Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in 1 mL of DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

3. Second Amino Acid (Fmoc-His(Trt)-OH) Coupling:

-

Fmoc Deprotection: Repeat the deprotection step as described above.

-

Activation and Coupling: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in 1 mL of DMF. Add this solution to the deprotected resin. Add DIC (3 eq.) to the resin mixture and agitate for 2-4 hours. The use of DIC/Oxyma is recommended to minimize racemization of histidine.

-

Washing: Repeat the washing step as described above.

4. Third Amino Acid (Fmoc-Gly-OH) Coupling:

-

Fmoc Deprotection: Repeat the deprotection step.

-

Activation and Coupling: Repeat the activation and coupling procedure using Fmoc-Gly-OH, HBTU, HOBt, and DIPEA as for the first amino acid.

-

Washing: Repeat the washing step.

5. Final Fmoc Deprotection:

-

Repeat the deprotection step to remove the Fmoc group from the N-terminal glycine.

6. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the liberated trityl cations.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Protocol 2: On-Resin Deprotection of Mtt-Histidine

This protocol allows for the selective removal of the Mtt group on-resin, enabling side-chain modification.

1. Resin Swelling:

-

Swell the Mtt-protected peptidyl-resin in DCM.

2. Deprotection Cocktail:

-

Prepare a solution of 1-2% TFA and 1-5% TIS in DCM.[5]

3. Deprotection Procedure:

-

Treat the resin with the deprotection cocktail for 2-5 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the yellow color of the Mtt cation is no longer observed in the filtrate.

-

Monitor the deprotection progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

4. Washing and Neutralization:

-

Wash the resin thoroughly with DCM to remove the cleaved Mtt cations and residual acid.

-

Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF and then wash with DMF.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of trityl-based protecting groups for histidine.

Conclusion

Trityl-based protecting groups are indispensable tools for the successful synthesis of histidine-containing peptides. Their ability to prevent side reactions and suppress racemization, combined with their compatibility with the widely used Fmoc-SPPS strategy, makes them the protecting groups of choice for many applications. The availability of trityl derivatives with varying acid lability, such as Mtt and Mmt, provides researchers with the flexibility to design sophisticated synthetic routes involving on-resin side-chain modifications. A thorough understanding of the quantitative aspects of their stability and the implementation of optimized experimental protocols, as detailed in this guide, are paramount to achieving high yields of pure, stereochemically defined peptides for advancing research and drug development.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Standard Protocol for the Utilization of Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

For researchers, scientists, and professionals engaged in drug development, the strategic incorporation of histidine residues into synthetic peptides is a critical aspect of designing novel therapeutics and research tools. The unique properties of histidine's imidazole side chain necessitate a robust protection strategy during Solid-Phase Peptide Synthesis (SPPS) to prevent side reactions and minimize racemization. Fmoc-His(Mtt)-OH, where the imidazole nitrogen is protected by a 4-methyltrityl (Mtt) group, offers a key advantage in the synthesis of complex peptides. The Mtt group's high acid lability allows for its selective removal on-resin under mild acidic conditions, providing an orthogonal protection scheme that is compatible with the standard Fmoc/tBu strategy.[1][2] This enables site-specific modifications of the histidine side chain, such as glycosylation, phosphorylation, or the attachment of labels, while the peptide remains anchored to the solid support.

Core Principles and Advantages

The primary advantage of employing this compound lies in the orthogonality of the Mtt protecting group.[1] While most side-chain protecting groups (e.g., tBu, Boc, Trt) are removed during the final cleavage from the resin with a strong acid cocktail (typically 90-95% TFA), the Mtt group can be cleaved using a much milder acidic solution, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] This selective deprotection leaves other acid-labile protecting groups intact, opening avenues for complex, multi-step synthetic strategies on the solid phase.

However, like other trityl-type protected histidines, this compound is susceptible to racemization during the coupling step, particularly under basic conditions or with extended pre-activation times.[2] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount to ensure the stereochemical integrity of the final peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the successful incorporation of this compound into a peptide sequence using manual SPPS.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Mtt Deprotection Solution: 1-2% (v/v) TFA and 1-2% (v/v) Triisopropylsilane (TIS) in DCM

-

Washing Solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

-

Cold Diethyl Ether

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol details the steps for coupling this compound to the growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (DIC/Oxyma Method - Recommended to Minimize Racemization):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add the amino acid/Oxyma solution to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Note: Avoid pre-activation of this compound with DIC to minimize the risk of racemization.[2]

-

-

Amino Acid Coupling (HATU Method - For Difficult Couplings):

-

In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), in DMF.

-

Add DIPEA (6 equivalents) to the solution and immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Note: Prolonged pre-activation should be avoided.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: On-Resin Deprotection of the Mtt Group

This protocol is performed after the desired peptide sequence has been assembled and allows for selective modification of the histidine side chain.

-

Resin Preparation: After the final coupling and washing steps, swell the peptidyl-resin in DCM for 20-30 minutes.

-

Mtt Group Cleavage:

-

Drain the DCM.

-

Add the freshly prepared Mtt deprotection solution (1-2% TFA / 1-2% TIS in DCM) to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature. The resin may turn a yellow-orange color due to the formation of the Mtt cation.

-

Perform the treatment for 2 minutes and repeat 5-10 times until the color is no longer observed in the drained solution.

-

-

Washing and Neutralization:

-

Filter the resin and wash thoroughly with DCM (3 times).

-

Wash with 10% DIPEA in DMF (v/v) to neutralize the resin (2 times).

-

Wash with DMF (3 times) and DCM (3 times).

-

The resin is now ready for on-resin modification of the histidine side chain.

-

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Data Presentation

While direct quantitative data for the racemization of this compound under various coupling conditions is not extensively available in the literature, the similar chemical nature to Fmoc-His(Trt)-OH suggests a comparable susceptibility to racemization.[2] The following table summarizes typical reagents and conditions for key steps in the utilization of this compound.

| Process Step | Reagent/Parameter | Typical Value/Condition | Notes |

| Coupling | This compound | 3 equivalents | Relative to resin loading capacity. |

| Coupling Reagent (DIC) | 3 equivalents | Recommended for minimizing racemization. | |

| Additive (Oxyma Pure) | 3 equivalents | Used in conjunction with DIC. | |

| Coupling Reagent (HATU) | 2.9 equivalents | For difficult couplings; use with caution regarding racemization. | |

| Base (DIPEA for HATU) | 6 equivalents | ||

| Reaction Time | 1-4 hours | Monitor with Kaiser test for completion. | |

| Mtt Deprotection | Deprotection Solution | 1-2% TFA / 1-2% TIS in DCM | TIS acts as a scavenger for the Mtt cation. |

| Treatment Time | 5-10 cycles of 2 minutes each | Continue until the yellow color of the Mtt cation is no longer observed. | |

| Final Cleavage | Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard cocktail for peptides with acid-labile side-chain protecting groups. |

| Cleavage Time | 2-3 hours | At room temperature. |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the incorporation and selective deprotection of this compound in SPPS.

Caption: Workflow for SPPS using this compound.